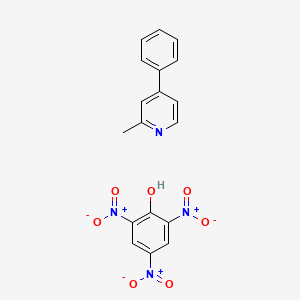
2-Methyl-4-phenylpyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenylpyridine: is an organic compound with the molecular formula C₁₂H₁₁N. It is a derivative of pyridine, where the methyl group is attached to the second carbon and the phenyl group is attached to the fourth carbon of the pyridine ring. This compound is used in various chemical research and industrial applications.
2,4,6-Trinitrophenol: , also known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It is widely used as an explosive, antiseptic, and dye.
Preparation Methods
2-Methyl-4-phenylpyridine
Synthetic Routes: One common method involves the α-methylation of substituted pyridines using a continuous flow setup.
Industrial Production: The continuous flow method involves passing starting material through a column packed with Raney nickel using a low boiling point alcohol like 1-propanol at high temperature.
2,4,6-Trinitrophenol
Synthetic Routes: It is typically synthesized by nitrating phenol with concentrated sulfuric acid and nitric acid.
Industrial Production: The industrial production of 2,4,6-trinitrophenol involves the same nitration process but on a larger scale, ensuring proper handling and safety measures due to its explosive nature.
Chemical Reactions Analysis
2-Methyl-4-phenylpyridine
Types of Reactions: This compound undergoes various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reactions often involve reagents like Grignard reagents, acetic anhydride, and catalysts such as copper or nickel.
Major Products: The products depend on the specific reaction, but common products include substituted pyridines and other derivatives.
2,4,6-Trinitrophenol
Types of Reactions: It undergoes redox reactions, particularly with thiocyanate ions in acidic conditions. It also participates in electrophilic substitution reactions.
Common Reagents and Conditions: Reagents include thiocyanate ions, concentrated sulfuric acid, and nitric acid.
Major Products: The major products include various nitrophenol derivatives and other nitrated compounds.
Scientific Research Applications
2-Methyl-4-phenylpyridine
Chemistry: Used in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of fine chemicals, polymers, and agrochemicals.
2,4,6-Trinitrophenol
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Widely used as an explosive, in dye manufacturing, and in the detection of land mines.
Mechanism of Action
2-Methyl-4-phenylpyridine
Pathways: It may influence biochemical pathways involving pyridine metabolism and aromatic interactions.
2,4,6-Trinitrophenol
Comparison with Similar Compounds
2-Methyl-4-phenylpyridine
Similar Compounds: 2-Phenylpyridine, 4-Methylpyridine, and other substituted pyridines.
2,4,6-Trinitrophenol
Similar Compounds: 2,4-Dinitrophenol, 2-Nitrophenol, and 4-Nitrophenol.
Uniqueness: Its high acidity and explosive nature make it distinct from other nitrophenols.
Properties
CAS No. |
15032-22-1 |
|---|---|
Molecular Formula |
C18H14N4O7 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-methyl-4-phenylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H11N.C6H3N3O7/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,1H3;1-2,10H |
InChI Key |
RTUXBILBCIHZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


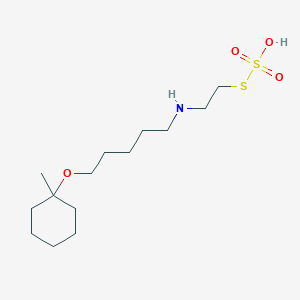
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)

![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
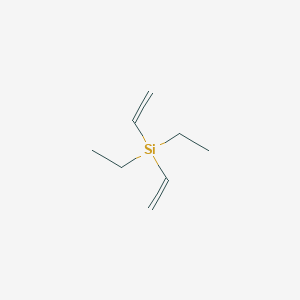

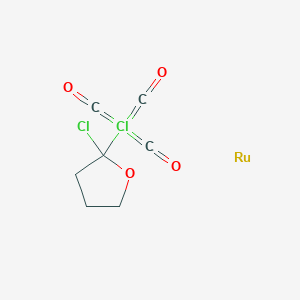
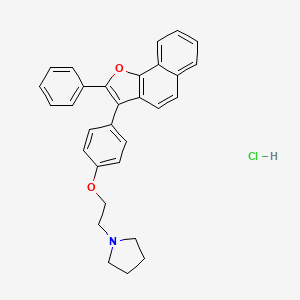
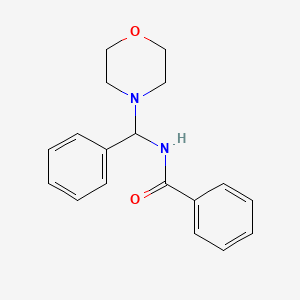

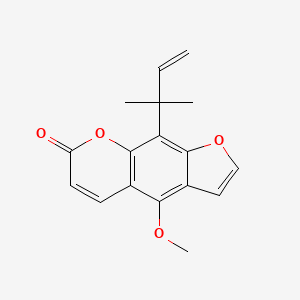
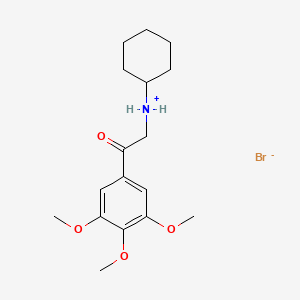
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
